molecular formula C21H28N2O3 B246942 (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone

(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone

Cat. No. B246942
M. Wt: 356.5 g/mol
InChI Key: BEAACCIGIHRHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone, also known as Compound A, is a synthetic compound that has been studied for its potential use in medicinal chemistry. The compound has a unique chemical structure that has been of interest to researchers due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A is not fully understood. It is believed to act as a monoamine reuptake inhibitor, blocking the reuptake of serotonin, dopamine, and norepinephrine. It has also been shown to have activity at the sigma-1 receptor, although the precise mechanism of action at this receptor is not clear.
Biochemical and Physiological Effects:
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A is its unique chemical structure, which may allow for the development of novel therapeutic agents. However, one limitation is its relatively low potency compared to other monoamine reuptake inhibitors. This may make it less attractive as a drug candidate.

Future Directions

There are several future directions for research on (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A. One area of interest is the development of more potent analogs of the compound. Another area of interest is the investigation of the compound's activity at the sigma-1 receptor, which may have implications for the treatment of neurological disorders. Additionally, the compound's potential as an analgesic agent warrants further investigation.

Synthesis Methods

The synthesis of (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A was first reported in 2010 by researchers at Pfizer. The method involves the reaction of 3,4-dimethoxybenzaldehyde with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by the addition of piperazine and trifluoroacetic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone A has been studied for its potential use in medicinal chemistry. It has been shown to have activity against a variety of targets, including the serotonin transporter, the dopamine transporter, and the norepinephrine transporter. It has also been shown to have activity against the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.

properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H28N2O3/c1-25-19-6-5-17(13-20(19)26-2)21(24)23-9-7-22(8-10-23)14-18-12-15-3-4-16(18)11-15/h3-6,13,15-16,18H,7-12,14H2,1-2H3

InChI Key

BEAACCIGIHRHBV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC

Origin of Product

United States

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